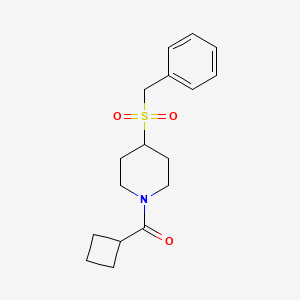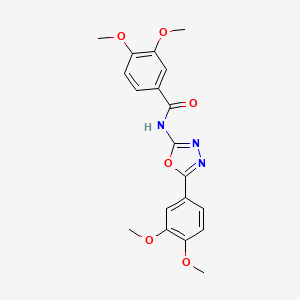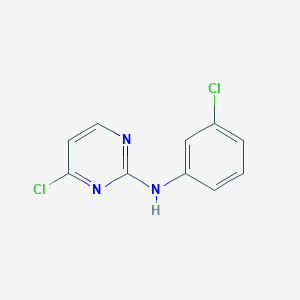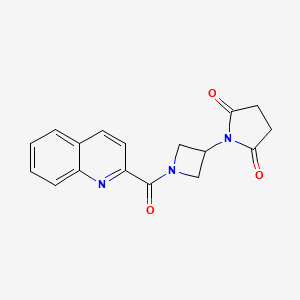![molecular formula C16H17N3O2 B2619826 N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide CAS No. 2128674-39-3](/img/structure/B2619826.png)
N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide is a chemical compound that has been widely studied for its potential applications in scientific research. Also known as CPI-613, this compound is a novel anticancer agent that has been shown to have promising results in preclinical studies. In
Wirkmechanismus
The mechanism of action of N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide is complex and not yet fully understood. However, it is believed to target the mitochondrial tricarboxylic acid cycle, leading to the disruption of energy metabolism in cancer cells. This disruption ultimately results in cell death.
Biochemical and Physiological Effects:
N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, the compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to improve mitochondrial function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide is its potent anticancer activity. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, the compound also has some limitations. It is relatively expensive and has limited solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide. Some possible areas of focus include:
1. Further elucidation of the compound's mechanism of action, particularly with regard to its effects on mitochondrial metabolism.
2. Development of more efficient synthesis methods to reduce the cost of the compound and increase its availability for research.
3. Exploration of the compound's potential applications in other diseases, such as neurodegenerative disorders.
4. Investigation of the compound's potential as a combination therapy with other anticancer agents.
5. Development of new formulations of the compound to improve its solubility and bioavailability.
Conclusion:
N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide is a promising compound with potential applications in scientific research. Its potent anticancer activity, anti-inflammatory and antioxidant properties, and ability to improve mitochondrial function make it a valuable tool for studying cancer biology and developing new cancer therapies. While there are some limitations to working with the compound, there are also many potential future directions for research that could further our understanding of its mechanisms of action and potential applications.
Synthesemethoden
The synthesis of N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide involves the condensation of 2-methyl-1,4-naphthoquinone with acrylonitrile in the presence of a base. The resulting product is then subjected to a series of chemical reactions to yield the final compound. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-[(2S,3S)-2-(1-Phenylimidazol-2-YL)oxolan-3-YL]prop-2-enamide has been studied extensively for its potential applications in scientific research. The compound has been shown to have potent anticancer activity, particularly against pancreatic cancer cells. It has also been shown to have synergistic effects with other anticancer agents, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
N-[(2S,3S)-2-(1-phenylimidazol-2-yl)oxolan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-14(20)18-13-8-11-21-15(13)16-17-9-10-19(16)12-6-4-3-5-7-12/h2-7,9-10,13,15H,1,8,11H2,(H,18,20)/t13-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLVNMIHWDTHAG-ZFWWWQNUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOC1C2=NC=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@H]1CCO[C@@H]1C2=NC=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-[(2s,3s)-2-(1-Phenyl-1h-imidazol-2-yl)oxolan-3-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-Methylsulfanylphenyl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2619753.png)

methanone oxime](/img/structure/B2619755.png)
![Tert-butyl 7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2619758.png)


![(Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2619763.png)
![5-chloro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide](/img/structure/B2619764.png)
![4-cyano-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2619765.png)